molecular formula C16H11FN4O3S2 B5568390 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No.: B5568390
M. Wt: 390.4 g/mol
InChI Key: GGAMIAZZORMUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H11FN4O3S2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.02566073 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with a thieno[3,2-d]pyrimidin-6-yl core structure have been synthesized and evaluated for their antimicrobial activity. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents using citrazinic acid as a starting material. This research demonstrated that many of these compounds possess good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor and Anti-inflammatory Applications

Further research into thieno[3,2-d]pyrimidine derivatives has revealed their potential in cancer treatment. For example, synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. These findings suggest that modifications to the thieno[3,2-d]pyrimidine core can lead to potent anticancer agents (Hafez & El-Gazzar, 2017).

Additionally, compounds with a thieno[3,2-d]pyrimidine moiety have been synthesized as anti-inflammatory agents. This research highlights the versatility of the thieno[3,2-d]pyrimidine core in generating compounds with potential pharmacological applications, including the management of inflammation (Amr et al., 2007).

Dual Inhibitory Activities

A particularly interesting application of thieno[2,3-d]pyrimidine derivatives is their use as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and cell replication. This dual inhibitory activity suggests a promising avenue for cancer therapy, as it targets two essential pathways in tumor cell proliferation. One study highlighted compounds exhibiting potent dual inhibitory activities against these enzymes, underscoring the potential of thieno[2,3-d]pyrimidine derivatives in the development of new anticancer drugs (Gangjee et al., 2008).

Properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O3S2/c1-7-2-3-10(9(17)4-7)19-11(22)6-25-15-8(5-18)12-13(26-15)14(23)21-16(24)20-12/h2-4H,6H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAMIAZZORMUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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